tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of tert-butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate is C₁₅H₂₇NO₄ , with a molecular weight of 285.38 g/mol . Its IUPAC name systematically describes its structure:
- tert-Butyl : A branched alkyl group [(CH₃)₃C-] attached to the carbamate nitrogen.
- N-methyl : A methyl group (-CH₃) bonded to the same nitrogen atom.
- 1,8-Dioxaspiro[4.5]decane : A spirocyclic system comprising two oxygen-containing rings—a tetrahydrofuran (5-membered) and a tetrahydropyran (6-membered)—sharing a single spiro carbon (C-3).
- 7-Methyl : A methyl substituent at position 7 of the spiro system.
The numbering of the spiro system begins at the oxygen atom of the tetrahydrofuran ring, proceeding through the shared spiro carbon (C-3) to the tetrahydropyran ring. This nomenclature aligns with IUPAC guidelines for bicyclic systems, prioritizing the largest ring and heteroatom placement.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | This compound |
| CAS Registry Number | 2060036-61-3 |
Spirocyclic System Analysis: 1,8-Dioxaspiro[4.5]decane Core Modifications
The 1,8-dioxaspiro[4.5]decane core is a bicyclic structure featuring a tetrahydrofuran ring (1,3-dioxolane) fused to a tetrahydropyran ring (1,3-dioxane) via a shared spiro carbon (C-3). Key modifications in this derivative include:
- Methyl Group at C-7 : Introduces steric hindrance, influencing ring conformation and reactivity.
- Carbamate Functionality at C-3 : The tert-butyl carbamate group (-OC(=O)N(CH₃)C(CH₃)₃) is attached to the spiro carbon, creating a quaternary center.
The spiro system’s rigidity stabilizes the molecule’s three-dimensional conformation, which is critical for interactions in biological systems or catalytic processes. Comparative studies of similar spiroacetals (e.g., 1,4-dioxaspiro[4.5]decan-8-one) reveal that oxygen placement modulates electronic properties and hydrogen-bonding potential.
| Core Modification | Impact on Structure |
|---|---|
| 7-Methyl substituent | Enhances hydrophobic interactions |
| Carbamate at C-3 | Introduces hydrogen-bond acceptors |
| tert-Butyl group | Improves metabolic stability |
Stereochemical Configuration at C-3 and C-7 Positions
The spiro carbon (C-3) and the methyl-bearing C-7 position are stereogenic centers, giving rise to potential diastereomers. While specific stereochemical data for this compound are not explicitly provided in public databases, synthetic precedents for related spiro systems suggest that stereochemistry is controllable via reaction conditions. For example:
- Acid-catalyzed cyclizations favor syn or anti configurations depending on precursor geometry.
- Chiral auxiliaries or asymmetric catalysis can enforce enantioselectivity at C-3.
In the 1,8-dioxaspiro[4.5]decane system, the methyl group at C-7 adopts an equatorial orientation to minimize 1,3-diaxial strain, while the carbamate group at C-3 may occupy axial or equatorial positions depending on ring puckering.
Comparative Analysis with Related Spirocarbamate Derivatives
This compound shares structural motifs with pharmacologically active spiro compounds but differs in key substituents:
The tert-butyl carbamate group in this compound enhances lipophilicity compared to simpler spirocarbamates (e.g., methyl N-spiro[4.4]nonan-3-ylcarbamate), potentially improving blood-brain barrier penetration. Conversely, the 7-methyl group differentiates it from unsubstituted spiro systems like 1,4-dioxaspiro[4.5]decan-8-one, which lacks steric bulk at this position.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(7-methyl-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C15H27NO4/c1-11-8-15(6-7-18-11)9-12(10-19-15)16(5)13(17)20-14(2,3)4/h11-12H,6-10H2,1-5H3 |
InChI Key |
KMXVCSYRTRHNHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The most reliable and reported method for preparing this compound involves the reaction of the corresponding spirocyclic carboxylic acid derivative with tert-butyl isocyanate under basic conditions to form the carbamate linkage.
- Starting Material: 7-methyl-1,8-dioxaspiro[4.5]decan-3-carboxylic acid or its activated derivative.
- Reagents: tert-Butyl isocyanate, triethylamine (or other organic base).
- Solvent: Typically toluene or anhydrous organic solvents facilitating carbamate formation.
- Conditions: Room temperature to mild heating under inert atmosphere to avoid moisture interference.
This method capitalizes on the nucleophilic attack of the amine nitrogen on the isocyanate carbon, forming the carbamate functional group while retaining the spirocyclic integrity.
Detailed Reaction Conditions and Mechanism
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 7-methyl-1,8-dioxaspiro[4.5]decan-3-carboxylic acid | Starting spirocyclic acid substrate |
| 2 | tert-Butyl isocyanate | Carbamoylating agent |
| 3 | Triethylamine (base) | Neutralizes acid byproducts and promotes nucleophilicity |
| 4 | Toluene (solvent) | Medium for reaction; inert and non-polar |
| 5 | Temperature: 25–60 °C | Mild heating to facilitate reaction |
| 6 | Time: Several hours | Ensures complete conversion |
The base abstracts the acidic proton from the carboxylic acid, enhancing nucleophilicity of the nitrogen. The isocyanate reacts with the nucleophilic nitrogen to form the carbamate bond. The tert-butyl group serves as a protecting group for the carbamate nitrogen, stabilizing the molecule.
Alternative Synthetic Approaches
While the primary method involves direct carbamate formation, other approaches include:
- Peptide Chemistry Methods: Utilizing classical peptide coupling reagents to attach the carbamate moiety to amine-functionalized spirocycles, as seen in related carbamate syntheses.
- Reductive Amination Routes: Starting from aldehyde or ketone precursors of the spirocycle, followed by reaction with methylamine and subsequent carbamate protection with tert-butyl chloroformate or tert-butyl isocyanate.
- Use of Carbamoyl Chlorides: Less common due to moisture sensitivity but possible for carbamate formation.
However, these alternative methods are less reported for this specific compound and may require additional purification steps.
Research Findings and Data Integration
Synthesis Yield and Purity
According to available research data, the direct reaction of 7-methyl-1,8-dioxaspiro[4.5]decan-3-carboxylic acid with tert-butyl isocyanate in the presence of triethylamine yields the target carbamate with moderate to high yields (typically 60–80%) and high purity after chromatographic purification.
Analytical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C15H27NO4 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(7-methyl-1,8-dioxaspiro[4.5]decan-3-yl)carbamate |
| SMILES | CC1CC2(CCO1)CC(CO2)N(C)C(=O)OC(C)(C)C |
| Purification | Silica gel chromatography |
| Characterization | NMR, MS, IR spectroscopy |
Mechanistic Insights
The spirocyclic 1,8-dioxaspiro[4.5]decane ring system provides steric and electronic properties that influence the reactivity of the nitrogen center. The methyl substitution at position 7 enhances solubility and may affect the nucleophilicity of the amine nitrogen. The carbamate linkage formed is stable under physiological conditions, making this compound valuable for biological assays.
Summary Table of Preparation Methods
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Carbamate Formation | 7-methyl-1,8-dioxaspiro[4.5]decan-3-carboxylic acid + tert-butyl isocyanate | Triethylamine, toluene, 25–60 °C, several hours | 60–80 | Most common, straightforward |
| Peptide Chemistry Approach | Amine-functionalized spirocycle + Boc-protected carbamate reagents | Coupling agents, mild heating | 50–70 | Requires additional steps |
| Reductive Amination Route | Spirocyclic aldehyde/ketone + methylamine + carbamate protection | NaBH3CN, tert-butyl chloroformate | 40–60 | Multi-step, lower overall yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions at the Carbamate Group
The tert-butyl carbamate group undergoes cleavage under acidic or nucleophilic conditions, enabling selective deprotection or functionalization. Key reactions include:
Mechanistic Insight : Acidic cleavage proceeds via protonation of the carbamate oxygen, followed by tert-butanol elimination and formation of a secondary amine . HATU-mediated coupling exploits the amine’s nucleophilicity post-deprotection .
Ring-Opening Reactions of the Dioxaspirodecane System
The 1,8-dioxaspiro[4.5]decane moiety is susceptible to acid-catalyzed hydrolysis, enabling access to diol intermediates:
| Reagent/Conditions | Product | Reaction Outcome | Reference |
|---|---|---|---|
| H₂SO₄ (dilute, aqueous) | 3-Methyl-1,5-diol derivative | Selective cleavage of the dioxolane ring; preserves carbamate functionality. | |
| BF₃·Et₂O in CH₂Cl₂ | Spirocyclic ether fragmentation | Generates carbonyl intermediates for further cyclization or functionalization. |
Structural Impact : Ring-opening alters steric and electronic properties, enhancing solubility for downstream applications.
Oxidation and Reduction Pathways
The methyl substituent on the spirocyclic system and carbamate group participate in redox reactions:
| Reagent/Conditions | Product | Key Observations | Reference |
|---|---|---|---|
| KMnO₄ in acidic conditions | Oxidation to carboxylic acid | Limited by overoxidation risks; requires optimized stoichiometry. | |
| LiAlH₄ in THF | Alcohol derivative | Reduces carbamate carbonyls incompletely; side reactions observed. |
Challenges : Overreduction or decomposition necessitates careful control of reaction parameters.
Functional Group Transformations
The N-methyl group and spirocyclic framework enable tailored modifications:
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ in DMF | Quaternary ammonium salts | |
| Acylation | AcCl, Et₃N in CH₂Cl₂ | Acetylated spirocyclic derivatives |
Utility : These transformations expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Stereochemical Considerations
The spirocyclic core imposes steric constraints, influencing reaction outcomes:
-
Epimerization : Acidic conditions during deprotection may induce stereochemical inversion at the spiro carbon.
-
Diastereoselectivity : Nucleophilic additions to the carbamate group favor equatorial attack due to chair-like transition states.
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| 60°C in DMSO | Carbamate decomposition | <24 hours | |
| UV light (254 nm) | Radical-mediated ring contraction | 30–60 minutes |
Handling Recommendations : Store at +4°C in inert solvents (e.g., THF, DMF) to minimize degradation .
Scientific Research Applications
Drug Development
One of the prominent applications of tert-butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate is in the development of new pharmaceuticals. The spirocyclic framework is often associated with bioactive compounds, which can lead to the discovery of novel therapeutic agents.
- Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, investigations into derivatives of spirocyclic compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, a critical mechanism in drug action. Enzyme inhibitors are vital for regulating biochemical pathways and can be used to treat diseases such as cancer and metabolic disorders.
- Example: Inhibition of Kinases
Studies on related compounds suggest that they can inhibit kinase activity, which is crucial in cancer progression. The structural characteristics of this compound may allow it to bind effectively to active sites on target enzymes .
Polymer Chemistry
The compound can be utilized in the synthesis of polymers through reactions such as polymerization or copolymerization processes. Its unique structure allows for the creation of materials with specific properties.
- Application: Biodegradable Polymers
Research into similar spirocyclic compounds has shown potential for developing biodegradable polymers that can be used in medical devices or packaging materials, reducing environmental impact while maintaining functionality .
Coatings and Adhesives
Due to its chemical stability and potential for modification, this compound could be employed in formulating advanced coatings and adhesives.
- Example: Protective Coatings
Protective coatings incorporating this compound may offer enhanced durability and resistance to environmental factors, making them suitable for industrial applications .
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibition | Novel therapeutic agents |
| Polymer Chemistry | Synthesis of biodegradable polymers | Reduced environmental impact |
| Coatings and Adhesives | Advanced protective coatings | Enhanced durability |
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations:
Spirocyclic vs. Piperidine/Tetrahydropyridine Cores :
- The target compound’s spirocyclic ether system introduces steric hindrance and rigidity, which may reduce off-target interactions compared to the flexible piperidine derivatives. This could enhance selectivity in biological applications.
- Piperidine-based analogs (e.g., CAS 860169-74-0) offer basic nitrogen atoms, enabling salt formation and improved aqueous solubility.
Stereochemical Considerations :
- Both the target compound and the (3S,4R)-dibenzyl-methoxy-piperidine exhibit stereochemical complexity, which may influence binding to chiral biological targets (e.g., enzymes or receptors).
Biological Activity
tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate , with the CAS number 2060036-61-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C₁₅H₂₇NO₄, with a molecular weight of approximately 285.38 g/mol. Its structure includes a spirocyclic framework that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇NO₄ |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 2060036-61-3 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Properties : Some carbamate derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anticancer Activity : Research into similar compounds has revealed mechanisms that induce apoptosis in cancer cells, suggesting that this compound may possess anticancer properties.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound in vitro and in vivo:
- In Vitro Studies : Cell line assays demonstrated that this compound inhibited cell proliferation in specific cancer cell lines at micromolar concentrations.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry examined the effects of various carbamate derivatives on tumor growth in mice. The results indicated that compounds with similar structural motifs to this compound exhibited significant antitumor effects, leading to further investigation into its mechanisms and efficacy (Fudickar et al., 2006).
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds found that certain carbamates displayed activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties (Zhang & Koreeda, 2002).
Q & A
Q. What are the recommended synthetic methodologies for tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate?
- Methodological Answer: Synthesis typically involves carbamate coupling reactions under anhydrous conditions. For example, tert-butyl carbamates are often prepared via reaction of amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF . For spirocyclic intermediates (e.g., 1,8-dioxaspiro[4.5]decane derivatives), prior functionalization of the spiro ring’s hydroxyl or amine groups is required, followed by Boc protection . Key steps include monitoring reaction progress via TLC and purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify spirocyclic structure and Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (e.g., C18, acetonitrile/water mobile phase) .
- Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular ion peaks and rule out side products .
Q. What storage conditions are critical for maintaining stability?
- Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group . Desiccants (e.g., silica gel) should be used to avoid moisture ingress. Shelf-life studies indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodological Answer: A 2³ factorial design can systematically evaluate variables:
Q. What computational strategies predict reaction pathways for spirocyclic carbamate synthesis?
- Methodological Answer:
- Quantum Chemical Calculations (DFT): Simulate transition states for spiro ring formation (e.g., intramolecular cyclization energy barriers) .
- Reaction Path Search Tools (GRRM): Identify low-energy intermediates and byproducts .
- Machine Learning (ML): Train models on existing carbamate reaction datasets to predict optimal solvents/catalysts . Computational results must be validated experimentally (e.g., comparing predicted vs. observed yields) .
Q. How to resolve contradictions between experimental yields and computational predictions?
- Methodological Answer:
- Sensitivity Analysis: Test computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models) .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect transient intermediates not accounted for in simulations .
- Error Source Identification: Compare purity metrics (e.g., HPLC area%) with theoretical yields to isolate side reactions .
Q. What advanced analytical techniques identify degradation products under environmental stress?
- Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base).
- LC-HRMS: Resolve degradation products (e.g., tert-butyl alcohol from Boc cleavage) and assign structures via fragmentation patterns .
- X-ray Crystallography: Confirm solid-state stability and polymorphic transitions under stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
